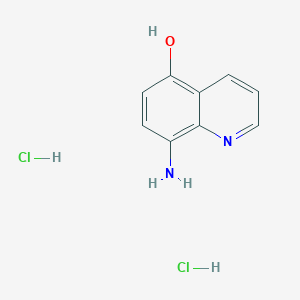

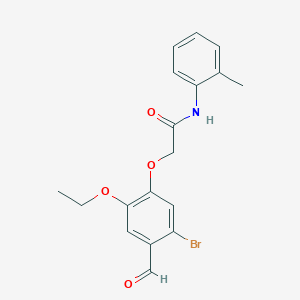

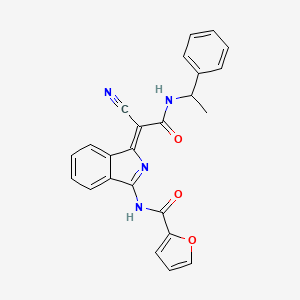

![molecular formula C7H7ClN4 B2529553 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1909320-06-4](/img/structure/B2529553.png)

7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Aplicaciones Científicas De Investigación

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a series of novel compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, including derivatives of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine. These compounds were synthesized and evaluated for their CDK2 inhibitory activity. Notably, some of these molecules demonstrated superior cytotoxic effects against cancer cell lines (MCF-7, HCT-116) with IC50 values ranging from 45 to 97 nM. Compound 14 and 15 exhibited the best cytotoxic activities across multiple cell lines .

Antibacterial Properties

In a study evaluating different pyrazolo[3,4-d]pyrimidines, including 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, researchers investigated their antibacterial activity. The compound showed promise against both Gram-positive bacterium Staphylococcus aureus and Gram-negative bacterium Escherichia coli .

Antimicrobial Activity

Several derivatives of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine demonstrated moderate antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Notable compounds included 9b, 8b, 6, 22a, 5a, 11b, 18, and 16 .

Ring Fission Reactions

Compound V, a precursor to 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, can undergo ring fission reactions. These reactions yield interesting products, such as 1-phenyl-1H-pyrazolo[3,4-d]pyridazine derivatives or methyl 1-phenyl-1H-pyrazole-5-carboxylate .

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-1,3-dimethylpyrazolo[3,4-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-4-5-3-9-10-7(8)6(5)12(2)11-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJEGBVWWYTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C(N=NC=C12)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

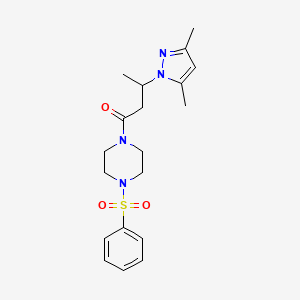

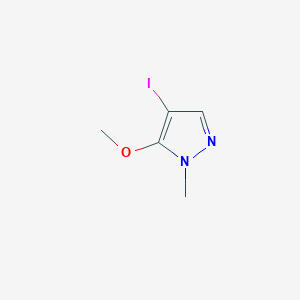

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

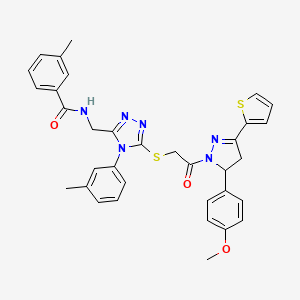

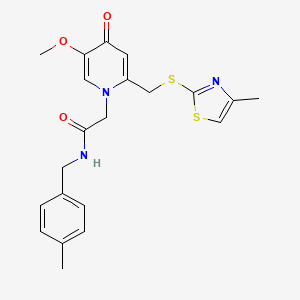

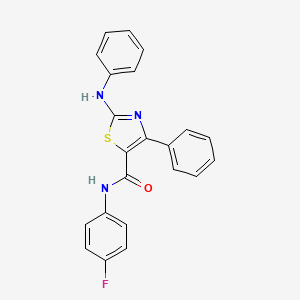

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

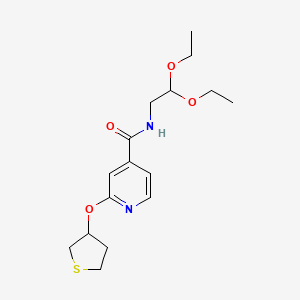

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

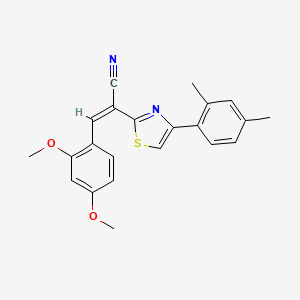

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)